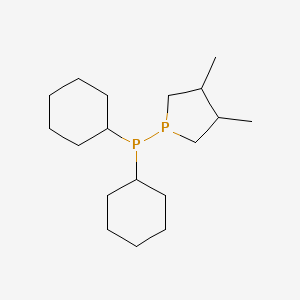
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is an organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a phospholane ring substituted with dicyclohexylphosphanyl and dimethyl groups, making it a valuable ligand in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane can be synthesized through a multi-step process involving the reaction of cyclohexylphosphine with 3,4-dimethylphospholane. The reaction typically requires a catalyst and is carried out under inert conditions to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the reagents used.
Scientific Research Applications
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are crucial in catalysis and material science.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- Dichlorobis(1-(dicyclohexylphosphanyl)piperidine)palladium
Comparison: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and selectivity in catalytic applications. Its bulky dicyclohexyl groups provide steric hindrance, reducing unwanted side reactions and improving the efficiency of catalytic processes.
Properties
CAS No. |
189944-74-9 |
|---|---|
Molecular Formula |
C18H34P2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
dicyclohexyl-(3,4-dimethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C18H34P2/c1-15-13-19(14-16(15)2)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h15-18H,3-14H2,1-2H3 |
InChI Key |
PXFIAFFKGJZKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(CC1C)P(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


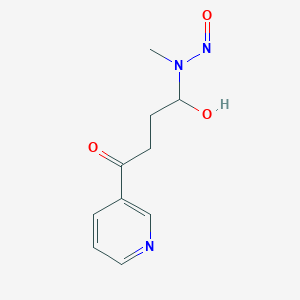

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
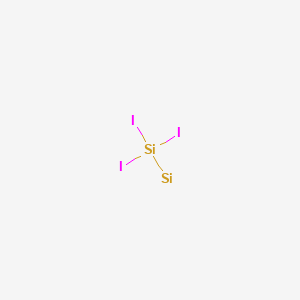
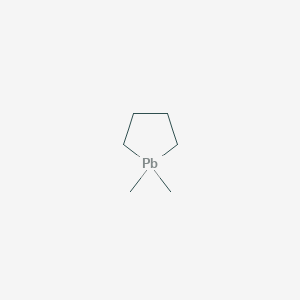
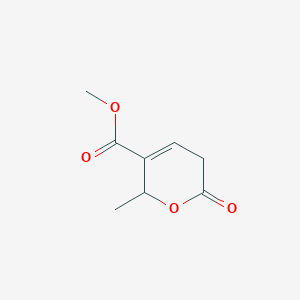
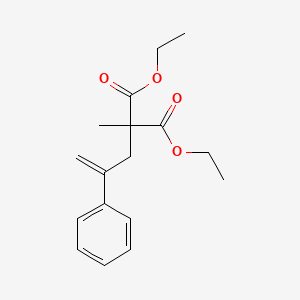
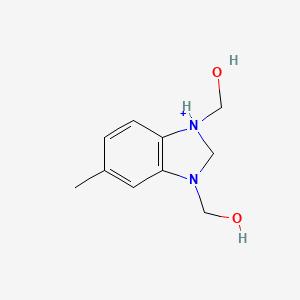
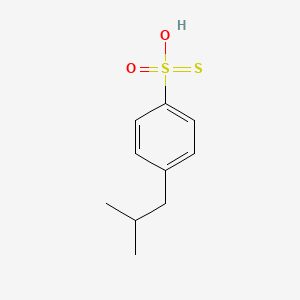
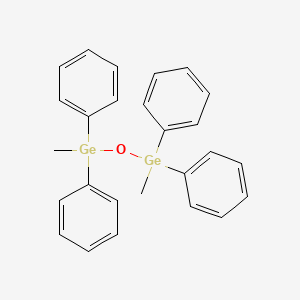
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
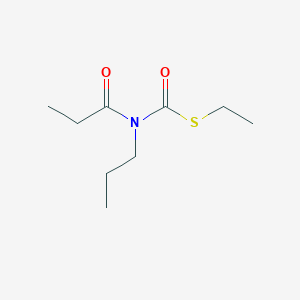
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
